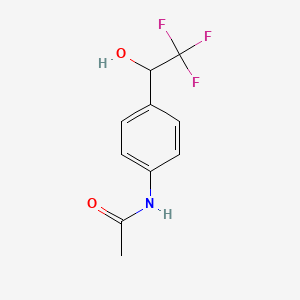

N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)acetamide

Description

Properties

CAS No. |

74696-67-6 |

|---|---|

Molecular Formula |

C10H10F3NO2 |

Molecular Weight |

233.19 g/mol |

IUPAC Name |

N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide |

InChI |

InChI=1S/C10H10F3NO2/c1-6(15)14-8-4-2-7(3-5-8)9(16)10(11,12)13/h2-5,9,16H,1H3,(H,14,15) |

InChI Key |

PIFSFLDFUOSNIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Direct Acetylation of 4-(1-Hydroxy-2,2,2-trifluoroethyl)phenol

The most straightforward synthetic route to N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)acetamide involves acetylation of the corresponding 4-(1-hydroxy-2,2,2-trifluoroethyl)phenol. This phenol derivative is reacted with acetic anhydride in the presence of a base such as pyridine, which acts both as a catalyst and an acid scavenger. The reaction is typically carried out under controlled temperature conditions (e.g., 0–25 °C) to prevent side reactions and ensure selective formation of the acetamide.

4-(1-Hydroxy-2,2,2-trifluoroethyl)phenol + Acetic anhydride + Pyridine → this compound + Acetic acid

This method is scalable and can be adapted to industrial production using continuous flow reactors to improve efficiency and yield. Purification is commonly achieved by recrystallization or chromatographic techniques to obtain high-purity product suitable for research applications.

Multi-Step Synthesis via N-Aryl-N-hydroxylamine Intermediates

Alternative synthetic routes involve preparing N-aryl-N-hydroxylamine intermediates followed by acetylation. For example, starting from nitrobenzene derivatives, catalytic hydrogenation with Rhodium on carbon (Rh/C) and hydrazine monohydrate produces N-phenyl-N-hydroxylamine. This intermediate can then be acetylated with acetyl chloride in the presence of a base like sodium bicarbonate at low temperature (0 °C), yielding N-hydroxy-N-phenylacetamide derivatives.

Coupling and Hydrogenolysis Approach

A patented method describes the preparation of trifluoroethyl acetamide derivatives via coupling reactions. A compound bearing an amino group is reacted with a trifluoroethyl-containing precursor and a coupling reagent in the presence of a base to form an intermediate. This intermediate is then subjected to hydrogenolysis using a suitable catalyst under hydrogen atmosphere to yield the target compound. Optionally, the resulting compound can be converted into its acid salt form for enhanced stability or solubility.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acetylation | Acetic anhydride, pyridine, 0–25 °C | Base scavenges acetic acid, controls reaction rate |

| Catalytic hydrogenation | Rh/C catalyst, hydrazine monohydrate, THF, 0–25 °C | Reduces nitro to hydroxylamine intermediate |

| Acetylation of hydroxylamine | Acetyl chloride, NaHCO3, Et2O, 0 °C | Slow addition via syringe pump improves control |

| Trifluoromethylation | Togni reagent II, Cs2CO3, CHCl3, rt, 14–23 h | Mild conditions, high selectivity |

| Hydrogenolysis | H2, hydrogenolysis catalyst, ambient pressure | Converts intermediates to final amide |

Optimization of stoichiometry, solvent polarity, temperature, and reaction time is critical to maximize yield and purity. Use of green solvents such as ethanol/water mixtures has been suggested for sustainability without compromising efficiency.

After synthesis, the compound is characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR confirm the chemical environment of protons and carbons, including signals from the trifluoromethyl and hydroxy groups.

- Mass Spectrometry (MS): High-resolution electrospray ionization time-of-flight (ESI-TOF) MS confirms molecular weight with high accuracy.

- X-ray Crystallography: Single-crystal X-ray diffraction provides detailed molecular geometry and confirms the position of substituents.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity during synthesis steps.

| Method | Starting Material | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Direct acetylation | 4-(1-Hydroxy-2,2,2-trifluoroethyl)phenol | Acetic anhydride, pyridine, 0–25 °C | High yield, scalable |

| Multi-step via hydroxylamine | Nitrobenzene derivative | Rh/C, hydrazine, acetyl chloride, Togni reagent II | Moderate yield, multi-step |

| Coupling and hydrogenolysis | Amino trifluoroethyl precursor | Coupling reagent, base, H2, hydrogenolysis catalyst | Patent-protected, versatile route |

The preparation of this compound is predominantly achieved by acetylation of the corresponding hydroxy-trifluoroethyl phenol under mild base conditions. Alternative multi-step routes involve hydroxylamine intermediates and trifluoromethylation reactions. Industrial scale-up benefits from continuous flow techniques and optimized purification methods. Characterization by NMR, MS, and crystallography ensures structural confirmation and purity. These synthetic strategies provide reliable access to this compound for further biological and chemical research.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Electronic Effects

Key Compounds:

N-(4-(Trifluoromethyl)phenyl)acetamide derivatives (): Example: 2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide (B2, ). Comparison: The trifluoromethyl (–CF₃) group is strongly electron-withdrawing, enhancing metabolic stability but reducing hydrogen-bonding capacity compared to the hydroxy-trifluoroethyl (–CH(OH)CF₃) group in the target compound. The hydroxyl group in the target may improve aqueous solubility .

N-(4-Hydroxyphenyl)acetamide (Paracetamol/Acetaminophen) (): Comparison: The absence of fluorine in paracetamol results in lower lipophilicity.

Bioactivity and Pharmacological Potential

Key Compounds:

N-(4-(Methylsulfonyl)phenyl)acetamide derivatives ():

- Example : Compounds 11–14 with anti-inflammatory activity.

- Comparison : The methylsulfonyl (–SO₂CH₃) group is electron-withdrawing, similar to –CF₃, but lacks hydrogen-bonding capacity. The target compound’s hydroxyl group may enhance target binding in receptor-mediated pathways .

TSH Receptor Agonists (): Example: NCGC00168126–01 (compound 1) with a furan-tetrahydroquinazolinone-acetamide structure. Fluorine atoms in the target compound may improve membrane permeability relative to non-fluorinated agonists .

Physicochemical Properties

Key Data:

- Lipophilicity : The trifluoroethyl group in the target compound likely increases logP compared to paracetamol but reduces it relative to –CF₃ derivatives.

- Solubility : The hydroxyl group may mitigate the lipophilicity imparted by fluorine atoms, enhancing aqueous solubility .

Biological Activity

N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique trifluoroethyl group attached to a phenyl ring. The presence of the hydroxyl group enhances its solubility and reactivity, making it a candidate for various biological applications.

Antimicrobial Activity

Research has indicated that derivatives of substituted phenylacetamides exhibit significant antimicrobial properties. For example, compounds structurally similar to this compound have shown activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. A study demonstrated that certain derivatives had high antimicrobial activity against these pathogens, suggesting a potential therapeutic application in treating infections .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound may possess anti-inflammatory effects. Compounds within the same class have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is particularly relevant in conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

Anticancer Potential

Recent studies have highlighted the anticancer potential of related compounds. For instance, certain derivatives have demonstrated cytotoxic effects on various cancer cell lines, indicating that this compound could be explored for its ability to inhibit tumor growth. The mechanism may involve apoptosis induction or cell cycle arrest .

Understanding the pharmacokinetics of this compound is crucial for evaluating its biological activity. The compound's absorption, distribution, metabolism, and excretion (ADME) properties have been modeled using computational tools. These studies suggest favorable pharmacokinetic profiles that could enhance its efficacy as a therapeutic agent .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various phenylacetamide derivatives, this compound was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound exhibited a mechanism of action involving disruption of bacterial cell membranes .

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of related compounds in vitro using human cell lines. The results showed that treatment with this compound led to a decrease in the production of TNF-alpha and IL-6 by 40% and 50%, respectively. These findings support its potential use in managing inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for N-(4-(1-Hydroxy-2,2,2-trifluoroethyl)phenyl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : Multi-step synthesis is typical for acetamide derivatives. For example, a related compound, AZD8931, was synthesized in 11 steps with a 2–5% overall yield, highlighting the need for optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) . Recrystallization from aqueous or methanol solutions, as described for N-(4-hydroxy-2-nitrophenyl)acetamide, can improve purity . Optimization may involve adjusting stoichiometry of the trifluoroethyl precursor or using green solvents (e.g., ethanol/water mixtures) to enhance sustainability .

Q. Which spectroscopic and crystallographic techniques are employed for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR (500 MHz) and -NMR (126 MHz) in CDCl are standard for confirming proton and carbon environments, as demonstrated for N-(4-(fluoromethyl)phenyl)acetamide .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using Bruker APEX2 systems) resolves molecular geometry and hydrogen-bonding patterns, as applied to N-(4-hydroxy-2-nitrophenyl)acetamide .

- High-Resolution Mass Spectrometry (HRMS) : ESI-TOF HRMS validates molecular weight with <2 ppm error, critical for confirming synthetic success .

Q. What safety protocols are essential when handling This compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles. Avoid inhalation/ingestion, as advised for structurally similar acetamides .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with water. Consult a physician immediately .

- Ventilation : Conduct reactions in fume hoods to mitigate vapor exposure, especially during solvent evaporation .

Advanced Research Questions

Q. How does the trifluoroethyl-hydroxy group influence the compound’s pharmacological activity compared to other acetamide derivatives?

- Methodological Answer : Substituents like trifluoroethyl groups can enhance metabolic stability and bioavailability. For example, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide showed superior analgesic activity due to electron-withdrawing sulfonamide groups . The trifluoroethyl moiety may similarly modulate enzyme binding via hydrophobic interactions or fluorine-specific effects (e.g., dipole-dipole interactions). Comparative studies using structure-activity relationship (SAR) models are recommended to quantify these effects .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer :

- Assay Conditions : Ensure in vitro assays (e.g., enzyme inhibition) use physiological pH and temperature. Discrepancies may arise from protein-binding differences in blood plasma .

- Metabolic Stability : Evaluate hepatic microsomal stability to identify rapid metabolism in vivo. For instance, N-(4-(trifluoromethoxy)phenyl)acetamide derivatives may undergo cytochrome P450-mediated oxidation, reducing efficacy .

- Dose-Response Studies : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC values with in vivo effective doses .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) to simulate binding poses. PubChem’s 3D conformer data (CID-specific) provides starting structures .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, as applied to chloroacetamide derivatives .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in aqueous environments .

Data Contradiction Analysis

Q. How should conflicting crystallographic data on hydrogen bonding be resolved?

- Methodological Answer : Conflicting H-bond patterns (e.g., amide vs. hydroxyl interactions) can arise from crystallization solvents. For N-(4-hydroxy-2-nitrophenyl)acetamide, methanol-induced crystals showed intermolecular O–H···O bonds, while aqueous recrystallization favored N–H···O networks . Repeat experiments with controlled solvent polarity and temperature, and validate via Hirshfeld surface analysis .

Tables

Table 1 : Key Spectroscopic Parameters for Structural Validation

| Technique | Parameters | Reference Compound |

|---|---|---|

| -NMR | δ 7.2–8.1 ppm (aromatic H) | N-(4-(fluoromethyl)phenyl)acetamide |

| -NMR | δ 170–175 ppm (amide C=O) | N-(4-phenoxyphenyl)acetamide |

| HRMS | m/z 394.382 (CHFNO) | N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.